REACTION_CXSMILES
|
C=CC1C=CC=CC=1.C1(C#C)C=CC=CC=1.C(C1C=CC=CC=1)C.C1CCCCC=1.C=CCCCC.[C:37]([CH2:40][C:41](=[O:43])[CH3:42])(=[O:39])[CH3:38]>C(O)(C)C.CC(C)=O>[CH3:42]/[C:41](/[O-:43])=[CH:40]/[C:37]([CH3:38])=[O:39].[OH:43][CH:41]([CH3:42])[CH2:40][C:37](=[O:39])[CH3:38]
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C#C
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)C1=CC=CC=C1
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C#C
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C=CC1=CC=CC=C1
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C=CC1=CC=CC=C1
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)C1=CC=CC=C1
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1=CCCCC1
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Name
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SiO2
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Pd-PAMAM
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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SiO2
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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SiO2
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Pd-PAMAM
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C=CCCCC
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Name
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ketones
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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SiO2
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)(=O)CC(C)=O
|
Name
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Quantity
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0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(C)(C)O
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Name
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|
Quantity
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0 (± 1) mol
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Type
|
solvent
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Smiles
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CC(=O)C
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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CC(=O)C
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Name
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Pd-PAMAM
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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|
Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C=CC1=CC=CC=C1
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Name
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SiO2
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C#C
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)C1=CC=CC=C1
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C#C
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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C=CC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst, nevertheless, still exhibited high catalytic activity and TOF even for such two-step hydrogenation reaction
|
Type
|
CUSTOM
|
Details
|
in 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
in 60 minutes
|
Duration
|
60 min
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C/C(=C/C(=O)C)/[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |